molecular formula C22H28ClNO B2609547 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone CAS No. 400085-08-7

2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone

Cat. No.: B2609547
CAS No.: 400085-08-7
M. Wt: 357.92
InChI Key: UBTXBTAVWLQQMG-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone is a synthetic organic compound featuring an adamantane core substituted with a 4-chlorophenyl group and a pyrrolidinyl-ethanone moiety. The adamantane scaffold confers rigidity and lipophilicity, while the 4-chlorophenyl group enhances aromatic interactions. Structural characterization methods such as X-ray crystallography (e.g., SHELX programs ) and spectroscopic techniques (e.g., NMR, IR) are critical for elucidating its properties.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-adamantyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNO/c23-20-5-3-17(4-6-20)22(14-21(25)24-7-1-2-8-24)18-10-15-9-16(12-18)13-19(22)11-15/h3-6,15-16,18-19H,1-2,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTXBTAVWLQQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone typically involves multiple steps, starting with the preparation of the adamantyl and chlorophenyl intermediates. These intermediates are then subjected to a series of reactions, including alkylation and cyclization, to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-[2-(4-Fluorophenyl)-2-adamantyl]-1-(3-methoxyazetidin-1-yl)ethanone

  • Structural Differences : Replaces the 4-chlorophenyl group with 4-fluorophenyl and substitutes pyrrolidinyl with a 3-methoxyazetidine ring .
  • Physicochemical Properties: Property 4-Chlorophenyl Adamantane Derivative 4-Fluorophenyl Adamantane Derivative Molecular Formula C₂₂H₂₈ClNO C₂₂H₂₈FNO₂ SMILES [Not Reported] c1c(ccc(c1)F)C3(CC(=O)N2CC(C2)OC)... LogP (Predicted) ~4.5 (estimated) ~4.1 (lower due to methoxy group)
  • Functional Implications : The fluorophenyl group reduces steric bulk compared to chlorophenyl, while the methoxyazetidine may alter solubility and metabolic stability .

Cathinone Derivatives

4-Chloro-α-PVP (1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one)

  • Structural Differences: Lacks the adamantane core but shares the 4-chlorophenyl and pyrrolidinyl groups. Features a pentanone backbone instead of ethanone .
  • Pharmacological Activity: Exhibits stimulant effects via dopamine/norepinephrine reuptake inhibition (IC₅₀ ~50 nM for DAT) . In contrast, the adamantane derivative’s bulky structure likely limits CNS penetration, reducing psychoactivity.
  • Crystallographic Data: Parameter 4-Chloro-α-PVP Sulfate Target Adamantane Compound Crystal System Monoclinic Not Reported Space Group P2₁/c — Hydrogen Bonding Extensive sulfate interactions Likely weaker due to adamantane

MDPV (3,4-Methylenedioxypyrovalerone)

  • Structural Differences: Replaces 4-chlorophenyl with a methylenedioxy ring and uses a valerone (pentanone) chain .
  • Biological Impact: MDPV is a potent psychostimulant (DAT IC₅₀ ~4.1 nM) due to optimal lipophilicity and planar aromaticity . The adamantane derivative’s rigid structure likely shifts applications toward non-CNS targets (e.g., enzyme inhibition).

Hydroxyacetophenone Derivatives

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone

  • Structural Differences : Substitutes adamantane with a dihydroxyphenyl group and lacks the pyrrolidinyl moiety .
  • Physicochemical Contrasts :

    Property Adamantane Derivative Dihydroxyphenyl Derivative
    Solubility Low (hydrophobic adamantane) Moderate (polar dihydroxy groups)
    UV Absorption λmax ~270 nm (chlorophenyl) λmax ~330 nm (conjugated dihydroxy)
  • Applications : The dihydroxy derivative is used in UV-protective materials, whereas the adamantane compound may serve as a kinase inhibitor precursor.

Biological Activity

The compound 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone , with CAS number 400085-08-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone is C22H28ClNO, with a molecular weight of 357.92 g/mol. The structure features a chlorophenyl group, an adamantane moiety, and a pyrrolidine ring, which contribute to its unique biological profile.

PropertyValue
Molecular FormulaC22H28ClNO
Molecular Weight357.92 g/mol
Purity>90%
CAS Number400085-08-7

Pharmacological Profile

Research indicates that this compound exhibits various pharmacological activities, particularly in the central nervous system (CNS). Its structure suggests potential interactions with neurotransmitter systems, particularly those involving monoamines.

Inhibitory Effects on Enzymes

One significant area of study is the compound's inhibitory effects on enzymes related to neurodegenerative diseases. For example:

  • Monoamine Oxidases (MAOs) : The compound has shown potential as an inhibitor of MAO-B, which is implicated in the metabolism of neurotransmitters such as dopamine. Inhibiting MAO-B can enhance dopaminergic activity and may have therapeutic implications for conditions like Parkinson's disease.
  • Acetylcholinesterase (AChE) : Preliminary studies suggest that the compound may also inhibit AChE, an enzyme critical for cholinergic neurotransmission. This activity could be beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain.

Neuroprotective Effects

In vitro studies have demonstrated that 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone possesses neuroprotective properties. It has been shown to mitigate oxidative stress-induced cellular damage in neuronal cell lines, indicating its potential as a neuroprotective agent.

Study on Neuroprotective Mechanisms

A study published in a peer-reviewed journal explored the neuroprotective effects of related compounds and found that those with similar structures exhibited significant reductions in reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stress. The findings suggest that 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone may share these protective mechanisms due to its structural similarities.

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